molecular formula C22H19N3O2S B7682518 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No. B7682518
M. Wt: 389.5 g/mol
InChI Key: WDBKEQUMLBKZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide, also known as PTAC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a derivative of phthalazine, a heterocyclic compound that has been widely used in the pharmaceutical industry for the synthesis of drugs. PTAC has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to reduce inflammation and pain, as well as to inhibit seizures. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects.

Future Directions

There are several potential future directions for research on 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide. One area of interest is the development of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide-based drugs for the treatment of inflammatory disorders, such as arthritis. Another potential application of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is in the treatment of cancer, where it may be used in combination with other anticancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects, as well as to explore its potential use in other therapeutic areas.

Synthesis Methods

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction of phthalic anhydride with thiophene-2-carboxylic acid to form 2-(1-oxo-4-thiophen-2-ylphthalic acid). This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-phenylethyl)acetamide to form 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-20(23-13-12-16-7-2-1-3-8-16)15-25-22(27)18-10-5-4-9-17(18)21(24-25)19-11-6-14-28-19/h1-11,14H,12-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKEQUMLBKZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide

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